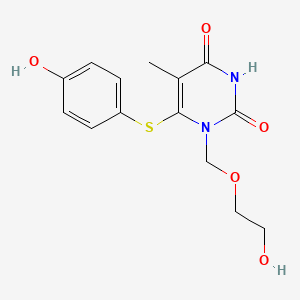

1-((2-Hydroxyethoxy)methyl)-6-((4-hydroxyphenyl)thio)thymine

Description

1-((2-Hydroxyethoxy)methyl)-6-((4-hydroxyphenyl)thio)thymine (referred to here as HEPT-4OH) is a derivative of the HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). First reported in 1989, HEPT derivatives target HIV-1 reverse transcriptase (RT) by binding to an allosteric pocket, disrupting viral replication . The core structure of HEPT-4OH features a thymine base with a (2-hydroxyethoxy)methyl group at the N-1 position and a 4-hydroxyphenylthio substituent at the C-6 position. Modifications at these sites, particularly on the phenylthio ring and C-5 position, significantly influence anti-HIV-1 potency and resistance profiles .

Properties

CAS No. |

137897-72-4 |

|---|---|

Molecular Formula |

C14H16N2O5S |

Molecular Weight |

324.35 g/mol |

IUPAC Name |

1-(2-hydroxyethoxymethyl)-6-(4-hydroxyphenyl)sulfanyl-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C14H16N2O5S/c1-9-12(19)15-14(20)16(8-21-7-6-17)13(9)22-11-4-2-10(18)3-5-11/h2-5,17-18H,6-8H2,1H3,(H,15,19,20) |

InChI Key |

HQBQUBRLSLFIAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxy-2-ethylphenyl-2-thiophene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethylthiophene and phenol.

Formation of Intermediate: The first step involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-ethylthiophene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Hydroxylation: The intermediate compound is then subjected to a hydroxylation reaction to introduce the hydroxyl group at the para position of the phenyl ring. This can be achieved using a hydroxylating agent such as hydrogen peroxide (H2O2) in the presence of a catalyst like iron(III) chloride (FeCl3).

Industrial Production Methods

In an industrial setting, the production of 4’-Hydroxy-2-ethylphenyl-2-thiophene can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Hydroxy-2-ethylphenyl-2-thiophene undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and chlorine (Cl2) or bromine (Br2) for halogenation.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Antiviral Activity

HEPT has been primarily studied for its effectiveness as an HIV-1 reverse transcriptase inhibitor. The compound's mechanism involves the inhibition of viral replication by targeting the reverse transcriptase enzyme, which is crucial for the replication of HIV. Research indicates that HEPT exhibits potent antiviral activity, with effective concentrations reported in micromolar ranges:

The structure-activity relationship studies have shown that modifications to the phenyl ring can enhance antiviral potency, suggesting avenues for developing more effective derivatives .

Potential in Cancer Treatment

Emerging studies suggest that HEPT may also possess anticancer properties. The compound has shown selective cytotoxicity against various cancer cell lines, indicating its potential as a chemotherapeutic agent. In vitro studies have demonstrated that HEPT can induce apoptosis in cancer cells through mitochondrial pathways:

Case Study 1: Antiviral Efficacy

A study published in Antimicrobial Agents and Chemotherapy investigated the antiviral efficacy of HEPT and its derivatives against HIV-1. The findings revealed that specific substitutions at the C-6 position of the phenyl ring significantly improved the anti-HIV activity, highlighting the importance of structural modifications in enhancing therapeutic effects .

Case Study 2: Anticancer Properties

In another study exploring the cytotoxic effects of HEPT on various cancer cell lines, researchers found that certain analogs exhibited IC50 values in the low micromolar range, suggesting a strong potential for development into anticancer agents. The study emphasized the need for further investigations into the mechanisms of action and optimization of chemical structures to enhance efficacy .

Mechanism of Action

The mechanism of action of 4’-Hydroxy-2-ethylphenyl-2-thiophene involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenyl ring allows the compound to form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Resistance and Cross-Resistance Profiles

HEPT derivatives select for resistance mutations (e.g., Y188H, V106A) in HIV-1 RT. These mutations often confer cross-resistance to other NNRTIs (TIBO, nevirapine) due to overlapping binding sites . However, analogs with C-5 alkylation (e.g., 51, 52) maintain efficacy against some resistant strains, underscoring the importance of steric optimization .

Quantitative Structure-Activity Relationship (QSAR) Insights

HEPT activity correlates with:

Biological Activity

The compound 1-((2-Hydroxyethoxy)methyl)-6-((4-hydroxyphenyl)thio)thymine , often referred to as HEPT, is a derivative of thymine that has garnered attention for its biological activity, particularly in the context of antiviral research. This article explores the compound's synthesis, structure-activity relationships, and its efficacy against viral infections, with a focus on its anti-HIV properties.

Synthesis and Structural Insights

HEPT is synthesized through various chemical pathways that modify the thymine structure. The synthesis typically involves the introduction of a hydroxyethoxy group and a phenylthio moiety at specific positions on the thymine ring. The modifications aim to enhance the compound's biological activity by improving its interaction with viral targets.

Key Synthesis Pathways

- Lithiation Reactions : Utilization of lithium diisopropylamide (LDA) for lithiation followed by reactions with aryl thiols.

- Substitution Reactions : Introduction of different substituents on the phenylthio group to evaluate their impact on biological activity.

Antiviral Properties

HEPT has been primarily studied for its antiviral properties, particularly against HIV-1. The structure-activity relationship (SAR) studies indicate that modifications at the C-6 position of the phenylthio group significantly affect antiviral efficacy.

Table 1: Anti-HIV Activity of HEPT Derivatives

| Compound | Substituent | EC50 (µM) |

|---|---|---|

| HEPT | None | 0.58 |

| 6-(3,5-Dimethylphenyl)thio-HEPT | m-Methyl groups | 0.26 |

| 5-Ethyl-HEPT | Ethyl at C-5 | 0.11 |

| 5-Isopropyl-HEPT | Isopropyl at C-5 | 0.059 |

The data indicates that adding methyl groups to the phenylthio ring enhances anti-HIV activity, with certain derivatives exhibiting EC50 values below 0.3 µM, indicating potent antiviral effects .

The mechanism by which HEPT exerts its antiviral effects involves inhibition of reverse transcriptase, an enzyme critical for HIV replication. The presence of hydroxyl and ether functionalities in HEPT is believed to facilitate binding to the enzyme's active site, thereby inhibiting viral replication.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of HEPT and its derivatives in preclinical settings:

- Study on Anti-HIV Activity : A study published in PubMed demonstrated that HEPT derivatives showed significant inhibition of HIV replication in MT-4 cells, with some compounds achieving over 95% inhibition at low concentrations .

- Comparative Analysis : Research comparing HEPT with other nucleoside analogs revealed that certain structural modifications led to enhanced selectivity and reduced cytotoxicity in non-target cells, making it a promising candidate for further development as an antiviral agent .

- In Vivo Studies : Preliminary animal studies indicated that HEPT derivatives could potentially reduce viral load without significant adverse effects, suggesting a favorable therapeutic index .

Q & A

Basic Synthesis and Characterization

Q1.1: What are the recommended synthetic routes for 1-((2-Hydroxyethoxy)methyl)-6-((4-hydroxyphenyl)thio)thymine, and how can intermediates be validated? Methodological Answer:

- Synthetic Routes : Begin with nucleophilic substitution or coupling reactions, leveraging hydroxyl and thiol functional groups. For example, use 4-hydroxythiophenol and thymine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage. The hydroxyethoxymethyl group can be introduced via alkylation with 2-(hydroxyethoxy)methyl chloride .

- Validation : Monitor reactions using thin-layer chromatography (TLC) and purify intermediates via column chromatography. Confirm structures using H/C NMR and FTIR spectroscopy to verify bond formation (e.g., S–C and C–O linkages) .

Q1.2: What analytical techniques are critical for characterizing this compound’s purity and structural integrity? Methodological Answer:

- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Compare retention times against standards.

- Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystalline intermediates, single-crystal X-ray diffraction (as in ) resolves bond angles and stereochemistry. FTIR identifies functional groups (e.g., –OH stretch at 3200–3600 cm⁻¹) .

Advanced Synthesis Optimization

Q2.1: How can reaction conditions be optimized to improve yield and reduce byproducts? Methodological Answer:

- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between temperature (60–100°C), solvent (DMF vs. THF), and base (K₂CO₃ vs. NaH) .

- Process Control : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time. Optimize workup steps (e.g., quenching pH) to minimize hydrolysis of sensitive groups .

Q2.2: What strategies mitigate instability of the hydroxyphenylthio moiety during synthesis? Methodological Answer:

- Stabilization : Introduce protecting groups (e.g., acetyl for –OH) before thioether formation. Use inert atmospheres (N₂/Ar) to prevent oxidation.

- Kinetic Studies : Perform time-resolved UV-Vis spectroscopy to track degradation rates under varying conditions (pH, light exposure). Storage at 2–8°C in amber vials is advised for intermediates .

Biological Activity Assessment

Q3.1: How can in vitro assays be designed to evaluate this compound’s potential as a biochemical probe? Methodological Answer:

- Target Selection : Align with theoretical frameworks (e.g., thymine analogs as DNA/RNA polymerase inhibitors). Use molecular docking (AutoDock Vina) to predict binding affinity to target enzymes .

- Assay Protocol : Conduct enzyme inhibition assays (e.g., HIV reverse transcriptase) with fluorescence-based readouts. Include positive controls (e.g., AZT) and validate via dose-response curves (IC₅₀ calculation) .

Q3.2: What advanced models address discrepancies between computational predictions and experimental bioactivity data? Methodological Answer:

- Data Reconciliation : Combine MD simulations (GROMACS) with experimental IC₅₀ values to refine force field parameters. Use Bayesian statistics to quantify uncertainty in binding affinity predictions .

- Metabolite Screening : Incubate the compound with liver microsomes and analyze metabolites via LC-MS to identify bioactive or toxic derivatives .

Stability and Degradation Analysis

Q4.1: What methodologies assess hydrolytic stability under physiological conditions? Methodological Answer:

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C. Sample at intervals (0, 24, 48 hrs) and quantify degradation via HPLC. Compare with Arrhenius predictions for shelf-life extrapolation .

- Mechanistic Insight : Use O-labeled water in hydrolysis studies and track incorporation via mass spectrometry to differentiate ester vs. thioether cleavage pathways .

Data Contradiction and Theoretical Frameworks

Q5.1: How should researchers resolve contradictions between spectral data and computational models? Methodological Answer:

- Critical Analysis : Re-examine NMR assignments (e.g., DEPT-135 for carbon hybridization) and cross-validate with 2D NMR (COSY, HSQC). For computational models, recalibrate DFT methods (e.g., B3LYP/6-31G*) using experimental crystal data (e.g., X-ray bond lengths from ) .

- Theoretical Alignment : Link discrepancies to limitations in solvation models (e.g., implicit vs. explicit solvent in DFT) and revise hypotheses using ab initio molecular dynamics .

Q5.2: How can a conceptual framework guide the design of mechanistic studies? Methodological Answer:

- Framework Development : Anchor research in enzyme inhibition theory (e.g., competitive vs. allosteric mechanisms). Design stopped-flow kinetics experiments to distinguish binding modes .

- Iterative Refinement : Use feedback from preliminary data to adjust hypotheses. For example, if IC₅₀ values conflict with docking scores, re-evaluate target flexibility or protonation states .

Computational and Novel Applications

Q6.1: What role can AI play in predicting novel derivatives with enhanced activity? Methodological Answer:

- Generative Models : Train a variational autoencoder (VAE) on PubChem datasets to propose structurally diverse analogs. Validate synthetic feasibility with retrosynthesis tools (e.g., IBM RXN) .

- Active Learning : Use Bayesian optimization to prioritize derivatives for synthesis based on predicted bioactivity and ADMET profiles .

Q6.2: How can this compound be integrated into advanced materials (e.g., drug delivery systems)? Methodological Answer:

- Material Design : Explore covalent grafting onto polymer backbones (e.g., PLGA) via carbodiimide chemistry. Characterize drug release profiles using dialysis membranes and LC-MS quantification .

- Process Simulation : Model release kinetics in COMSOL Multiphysics, incorporating diffusion coefficients and polymer degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.